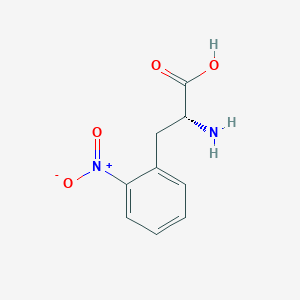

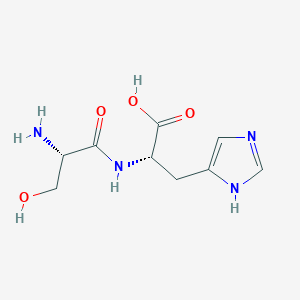

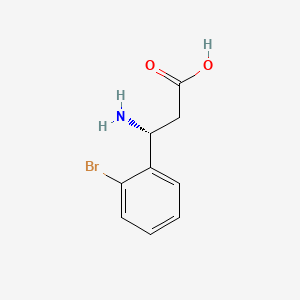

(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

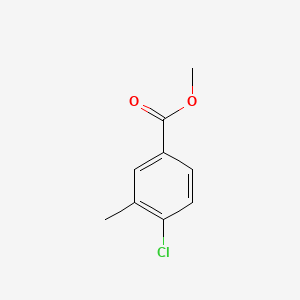

The molecular structure of ®-2-Bromophenylacetic acid consists of a phenyl ring attached to a carboxylic acid group. The bromine atom is positioned ortho to the carboxylic acid group. The carboxyl group is twisted by approximately 76.2° from the benzene ring plane .

Chemical Reactions Analysis

- Nucleophilic Aromatic Substitution (SNAr) : The bromine atom makes the compound susceptible to SNAr reactions, where nucleophiles replace the bromine. These reactions are widely applied in pharmaceutical and chemical research .

- Protodeboronation : In the presence of appropriate catalysts, protodeboronation can occur, leading to the removal of the boron moiety from the phenyl ring. This reaction is valuable for modifying aromatic scaffolds .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs) Construction

Modified aromatic amino acids, including derivatives similar to "(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid," have been utilized in the construction of novel metal-organic frameworks (MOFs). These MOFs exhibit chiral properties due to the inducement of chirality by the modified amino acids, making them potential materials for nonlinear optical (NLO) applications (Xie et al., 2007).

Synthetic Approaches and Biological Significance

Research highlights the significant role of α,β-diamino acids and their derivatives, found among nonproteinogenic amino acids, in synthesizing biologically active compounds. These atypical amino acids, closely related to "(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid," serve as building blocks for new molecules, offering therapeutic uses and other interesting applications (Viso et al., 2011).

Vibrational and Electronic Structure Analysis

A detailed study on unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a compound structurally similar to "(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid," provides insights into its vibrational and electronic structures. The research uses DFT and spectroscopic methods to analyze the compound, highlighting its potential in synthesis and as a non-proteinogenic amino acid (Pallavi & Tonannavar, 2020).

Microbial Propionic Acid Production

Research into microbial fermentation processes for producing propionic acid highlights the importance of amino acid catabolic pathways. This research is relevant for understanding the metabolic engineering and biotechnological applications of compounds like "(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid" (Gonzalez-Garcia et al., 2017).

Chemoenzymatic Synthesis

Studies on the chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid demonstrate the potential of using enzymatic methods for producing compounds with significant hypnotic activity, closely related to "(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid" (Varga et al., 2013).

Propiedades

IUPAC Name |

(3R)-3-amino-3-(2-bromophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETRFEPZCAGEMK-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(2-bromophenyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.